Cas no 2228889-54-9 (3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid)
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid
- 2228889-54-9
- EN300-1741042
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- Inchi: 1S/C14H17NO2/c1-14(2,9-13(16)17)12-8-10-6-4-5-7-11(10)15(12)3/h4-8H,9H2,1-3H3,(H,16,17)
- InChI Key: NJMBMKTWPJILMS-UHFFFAOYSA-N
- SMILES: OC(CC(C)(C)C1=CC2C=CC=CC=2N1C)=O
Computed Properties
- Exact Mass: 231.125928785g/mol
- Monoisotopic Mass: 231.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 42.2Ų
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1741042-0.05g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1741042-0.1g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 0.1g |
$1408.0 | 2023-09-20 | ||
| Enamine | EN300-1741042-0.25g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1741042-0.5g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1741042-1.0g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 1g |
$1599.0 | 2023-06-03 | ||
| Enamine | EN300-1741042-2.5g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1741042-5.0g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1741042-10.0g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1741042-1g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1741042-5g |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid |
2228889-54-9 | 5g |
$4641.0 | 2023-09-20 |
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid
Professional Introduction to 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic Acid (CAS No: 2228889-54-9)
3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 2228889-54-9, this compound represents a unique structural motif that combines a butanoic acid backbone with an indole moiety, making it a potentially valuable scaffold for the development of novel bioactive molecules.
The structural features of 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid make it particularly interesting for medicinal chemists. The presence of the indole ring, a well-known pharmacophore in many bioactive natural products and drug candidates, suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the methyl group at the third carbon position introduces steric and electronic properties that can be fine-tuned to modulate biological activity.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities. Studies have shown that indole-based compounds can exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
The synthesis of 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid presents an intriguing challenge for organic chemists. The compound's structure requires careful consideration of reaction pathways to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, may be employed to construct the desired indole-substituted butanoic acid core. These methods not only highlight the synthetic prowess required but also underscore the importance of innovative approaches in modern drug discovery.
Recent advancements in computational chemistry have further enhanced the exploration of 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid. Molecular modeling studies can predict potential binding modes and interactions with biological targets, providing valuable insights into the compound's mechanism of action. Such computational approaches are increasingly integral to drug development pipelines, allowing researchers to prioritize promising candidates based on their predicted efficacy and selectivity.
The pharmaceutical industry has been particularly interested in exploring novel analogs of known bioactive compounds. By modifying key structural elements, such as the indole ring system in 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid, researchers can generate libraries of derivatives with tailored biological properties. This strategy has led to the discovery of several potent drug candidates that have advanced into clinical trials.
In conclusion, 3-methyl-3-(1-methyl-1H-indol-2-yl)butanoic acid (CAS No: 2228889-54-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive scaffold for further exploration. As synthetic methodologies and computational tools continue to evolve, the study of such compounds will undoubtedly contribute to the development of innovative therapeutic agents.
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